molecular formula C11H9NO6 B12868594 2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole

Cat. No.: B12868594
M. Wt: 251.19 g/mol
InChI Key: VHDFCQMKSRDZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with aldehydes or carboxylic acids. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of Brønsted acid and copper(I) iodide catalysis for the cyclization of 2-aminophenols with β-diketones has been reported to yield various 2-substituted benzoxazoles . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydroxylated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated benzoxazoles, halogenated derivatives, and various substituted benzoxazole compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact molecular targets and pathways vary based on the specific application and context of use .

Properties

Molecular Formula

C11H9NO6

Molecular Weight

251.19 g/mol

IUPAC Name

2-hydroxy-2-(6-methoxycarbonyl-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C11H9NO6/c1-17-11(16)5-2-3-6-7(4-5)18-9(12-6)8(13)10(14)15/h2-4,8,13H,1H3,(H,14,15)

InChI Key

VHDFCQMKSRDZCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.